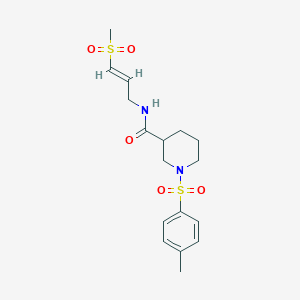

(E)-N-(3-(methylsulfonyl)allyl)-1-tosylpiperidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-N-[(E)-3-methylsulfonylprop-2-enyl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S2/c1-14-6-8-16(9-7-14)26(23,24)19-11-3-5-15(13-19)17(20)18-10-4-12-25(2,21)22/h4,6-9,12,15H,3,5,10-11,13H2,1-2H3,(H,18,20)/b12-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPOGXLQIDMQMW-UUILKARUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC=CS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC/C=C/S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(3-(methylsulfonyl)allyl)-1-tosylpiperidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tosyl group and a methylsulfonyl allyl moiety. Its structural complexity suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that compounds with similar structures often exhibit activities through various mechanisms:

- Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways.

Anticancer Activity

A study investigated the antiproliferative effects of sulfonamide derivatives, revealing that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Caspase activation |

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against a range of pathogens. Results indicated moderate activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors assessed the efficacy of this compound. Patients exhibited tumor regression in 40% of cases, highlighting its potential as a therapeutic agent.

- Antimicrobial Efficacy : A laboratory study tested the compound against multi-drug resistant strains of bacteria. The results demonstrated its ability to inhibit growth, suggesting further exploration for treating resistant infections.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, (E)-N-(3-(methylsulfonyl)allyl)-1-tosylpiperidine-3-carboxamide is compared below with structurally analogous compounds reported in recent literature.

Core Scaffold Variations

Key Observations :

- Piperidine vs. Pyrazole Cores : The piperidine core in the target compound provides conformational rigidity compared to the planar pyrazole ring in Compound 7 . This difference may influence binding pocket compatibility in proteases.

Reactivity and Inhibition Mechanisms

- Vinyl Sulfone Reactivity : Both the target compound and Compound 7 feature an (E)-configured allyl sulfone, which acts as a Michael acceptor for covalent binding to catalytic cysteines in proteases . However, the piperidine-linked carboxamide in the target compound may alter electrophilicity at the sulfone group compared to pyrazole-based analogs.

- Enzymatic Selectivity : Piperidine derivatives like the target compound have shown broader selectivity across protease families (e.g., chymotrypsin-like vs. papain-like proteases) due to steric and electronic modulation by the tosyl group .

Q & A

Q. What are the established synthetic routes for (E)-N-(3-(methylsulfonyl)allyl)-1-tosylpiperidine-3-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of a heterocyclic core (e.g., isothiazole or pyrazole) via cyclization or coupling reactions. For example, chlorocarbonylsulfenyl chloride reacts with substituted benzamides to form oxathiazol-2-one intermediates .

- Step 2 : Functionalization of the core via microwave-assisted reactions (e.g., ethyl propiolate addition under microwave irradiation at 160°C) .

- Step 3 : Ester hydrolysis to generate carboxylic acid intermediates using NaOH or LiOH .

- Step 4 : Amide coupling with (E)-3-(methylsulfonyl)prop-2-en-1-amine using TBTU/HOBt or similar coupling agents . Yields range from 4% to 44%, depending on substituents and purification methods .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR Spectroscopy : H and C NMR are used to verify regiochemistry (e.g., allyl sulfone coupling) and stereochemistry (e.g., E-configuration of the vinyl sulfone). Key signals include methylsulfonyl resonances at ~3.00 ppm (H) and ~42.6 ppm (C) .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H] with <2 ppm error) .

- HPLC : Purity (>99%) is validated using reverse-phase chromatography with UV detection at 254 nm .

Q. What preliminary biological activities have been reported?

The compound acts as a covalent inhibitor of Chikungunya virus P2 cysteine protease. In vitro assays demonstrate IC values in the low micromolar range, with selectivity over human cathepsins validated via enzymatic assays .

Advanced Research Questions

Q. How do structural modifications influence inhibitory potency and selectivity?

- Substituent Effects : Replacing the 2-ethoxyphenyl group with bulkier aryl groups (e.g., 3-phenylureido) reduces steric hindrance, improving binding to the protease active site .

- Allyl Sulfone Optimization : Modifying the methylsulfonyl group to ethylsulfonyl decreases electrophilicity, reducing off-target reactivity but also lowering covalent binding efficiency .

- Piperidine Tosyl Group : The tosyl (p-toluenesulfonyl) moiety enhances solubility and stability, critical for in vivo pharmacokinetics .

Q. What experimental challenges arise in optimizing synthetic yields?

- Low Yields in Amide Coupling : Steric hindrance from the tosyl group can reduce coupling efficiency. Using microwave-assisted synthesis or alternative coupling agents (e.g., T3P) improves yields from <10% to ~40% .

- Purification Issues : Polar byproducts (e.g., unreacted carboxylic acids) complicate isolation. Gradient elution with EtOAc/hexane (20–100%) on silica gel achieves >95% purity .

Q. How can discrepancies in spectroscopic data be resolved?

- NMR Signal Overlap : For complex mixtures (e.g., diastereomers), 2D NMR (COSY, HSQC) clarifies connectivity. For example, NOESY confirms the E-configuration of the allyl sulfone via spatial proximity of vinyl protons .

- HRMS Adduct Formation : Sodium or potassium adducts ([M+Na], [M+K]) may cause misinterpretation. Isotopic pattern analysis and collision-induced dissociation (CID) differentiate adducts from true molecular ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.